N-Butyl-N'-nicotinoylurea
Description
N-Butyl-N'-nicotinoylurea is a urea derivative characterized by a nicotinoyl (pyridine-3-carbonyl) group attached to one nitrogen atom and an n-butyl group to the other. This structure combines the hydrogen-bonding capacity of urea with the aromatic and hydrophilic properties of nicotinamide, making it a candidate for applications in pharmaceuticals, agrochemicals, or solvent systems.
Properties
CAS No. |
14008-58-3 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(butylcarbamoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-3-7-13-11(16)14-10(15)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15,16) |
InChI Key |
SKYVSYULPOEPOO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CCCCNC(=O)NC(=O)C1=CN=CC=C1 |
Other CAS No. |
14008-58-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Substituted ureas are a versatile class of compounds with diverse applications. Below, N-butyl-N'-nicotinoylurea is compared to structurally and functionally related derivatives.
Structural Analogues
Physicochemical Properties
- Solubility: this compound: Expected moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to the nicotinoyl group. Neburon: Low water solubility (lipophilic dichlorophenyl group) but soluble in organic solvents . BMIM·PF6: Miscible with polar solvents; used as a designer solvent for catalytic reactions .
- Thermal Stability: Urea derivatives typically decompose above 200°C. Neburon’s chlorinated aromatic group may enhance stability compared to this compound. BMIM·PF6 exhibits superior stability (>300°C) due to its ionic nature .
- Reactivity: The nicotinoyl group in this compound may participate in hydrogen bonding or π-π stacking, useful in supramolecular chemistry. Neburon’s dichlorophenyl group undergoes electrophilic substitution reactions, contributing to its herbicidal mechanism .
Analytical Characterization
Spectroscopic techniques (FT-IR, NMR, MS) are critical for structural confirmation:
- FT-IR: Nicotinoylurea shows C=O stretches (~1680 cm⁻¹) and N-H bends (~1600 cm⁻¹), similar to n-TY-CN’s carbonyl signatures .
- ¹H-NMR: The n-butyl chain resonates at δ 0.8–1.5 ppm, while nicotinoyl protons appear as aromatic multiplets (δ 7.5–9.0 ppm) .
- MALDI-MS : Molecular ion peaks confirm molar mass; fragmentation patterns differentiate substituents .
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